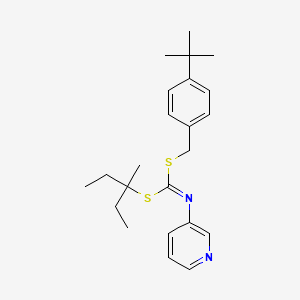
Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl 1-ethyl-1-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl 1-ethyl-1-methylpropyl ester is a complex organic compound with a unique structure. It features a pyridine ring, a tert-butylphenyl group, and an ester linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl 1-ethyl-1-methylpropyl ester typically involves multiple steps One common method includes the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with (4-(1,1-dimethylethyl)phenyl)methanol in the presence of a base to form the ester linkage
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl 1-ethyl-1-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ester or pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl 1-ethyl-1-methylpropyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl 1-ethyl-1-methylpropyl ester involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester
Uniqueness
Compared to similar compounds, Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl 1-ethyl-1-methylpropyl ester has a unique combination of functional groups that enhance its reactivity and potential applications. The presence of the 1-ethyl-1-methylpropyl ester group provides distinct steric and electronic properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
51308-59-9 |
|---|---|
Molecular Formula |
C23H32N2S2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methylsulfanyl]-1-(3-methylpentan-3-ylsulfanyl)-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C23H32N2S2/c1-7-23(6,8-2)27-21(25-20-10-9-15-24-16-20)26-17-18-11-13-19(14-12-18)22(3,4)5/h9-16H,7-8,17H2,1-6H3 |
InChI Key |
IKQLWDOBBHJGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)SC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















